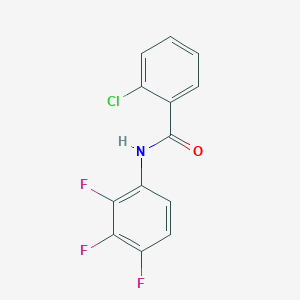

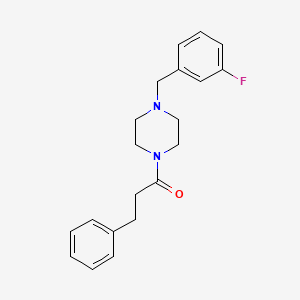

![molecular formula C18H19N5OS B4540996 N-(2-甲基苯基)-2-{[4-甲基-5-(3-吡啶基)-4H-1,2,4-三唑-3-基]硫代}丙酰胺](/img/structure/B4540996.png)

N-(2-甲基苯基)-2-{[4-甲基-5-(3-吡啶基)-4H-1,2,4-三唑-3-基]硫代}丙酰胺

描述

The compound belongs to a class of chemicals known for their complex synthesis processes and multifaceted chemical properties. Such compounds are often explored for their potential applications in materials science, pharmacology, and chemical synthesis. The structural elements suggest a molecule with possible pharmacological activities, given its inclusion of a pyridinyl group and a triazole moiety, both of which are common in drugs with diverse biological activities.

Synthesis Analysis

Synthesis of compounds similar to "N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide" often involves multi-step reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions such as halogenation, nucleophilic substitution, and condensation reactions. For example, the synthesis of triazole derivatives can be achieved through the cyclization of thiosemicarbazides under acidic conditions (Reddy et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a 1,2,4-triazole ring, a pyridine ring, and a propanamide linkage, suggesting a complex three-dimensional architecture that can influence its physical and chemical properties. X-ray crystallography is a common method used to elucidate the crystal structure, showcasing intermolecular interactions such as hydrogen bonding and π-π stacking, which can significantly affect the compound's stability and reactivity (Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore the reactivity of the triazole and pyridine moieties. These sites can undergo various chemical transformations, including nucleophilic substitution, oxidation, and coordination with metal ions, leading to a wide range of derivatives with potentially altered chemical and biological properties. The reactivity can be exploited in the synthesis of complex molecules or coordination compounds (Zhu et al., 2000).

科学研究应用

合成和抗菌活性

研究人员合成了 1,2,4-三唑的衍生物,包括与 N-(2-甲基苯基)-2-{[4-甲基-5-(3-吡啶基)-4H-1,2,4-三唑-3-基]硫代}丙酰胺相关的化合物,探索了它们的抗菌活性。这些化合物对细菌和真菌菌株表现出不同程度的有效性,表明它们有可能作为开发新型抗菌剂的基础。例如,一些衍生物表现出良好至中等的抗菌活性,为进一步的化学修饰以提高疗效奠定了基础 (Bayrak 等,2009)。

抗癌潜力

另一个重要的应用领域是抗癌剂的开发。具有与 N-(2-甲基苯基)-2-{[4-甲基-5-(3-吡啶基)-4H-1,2,4-三唑-3-基]硫代}丙酰胺结构相似性的化合物已被合成并评估了其对各种癌细胞系的细胞毒性。例如,某些含有 1,2,3-三唑和吡啶部分的新型硫杂环噻吩衍生物表现出显着的细胞毒性,特别是对乳腺癌细胞,表明它们有可能作为新型抗癌药物开发的先导 (Murugavel 等,2019)。

作用机制

Target of Action

AKOS000367806, also known as Z24303520 or N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide, primarily targets the mast cell inhibitory receptor Siglec-6 . Siglec-6 is an inhibitory receptor selectively expressed on mast cells .

Mode of Action

The compound acts as an agonistic antibody that binds to Siglec-6 . This binding activates the native inhibitory function of the receptor, which in turn reduces mast cell activation . In pre-clinical studies, AK006 inhibited multiple modes of mast cell activation, including IgE, IL-33, KIT, C5a, and MRGPRX2, resulting in the broad suppression of inflammation . In addition to mast cell inhibition, AK006 reduced human tissue mast cells via antibody-dependent cellular phagocytosis (ADCP) .

Biochemical Pathways

The activation of Siglec-6 by AKOS000367806 leads to the formation of immunoregulatory synapses that recruit inhibitory signaling molecules required for potent mast cell inhibition . This results in the broad suppression of inflammation, affecting various biochemical pathways involved in mast cell activation .

Result of Action

The binding of AKOS000367806 to Siglec-6 and the subsequent activation of the receptor’s inhibitory function lead to a reduction in mast cell activation . This results in the broad suppression of inflammation . Additionally, AK006 has been shown to reduce human tissue mast cells via ADCP .

属性

IUPAC Name |

N-(2-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-12-7-4-5-9-15(12)20-17(24)13(2)25-18-22-21-16(23(18)3)14-8-6-10-19-11-14/h4-11,13H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSIZMZSOQMPGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)SC2=NN=C(N2C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4540916.png)

![1-methyl-5-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4540939.png)

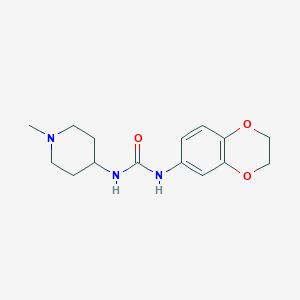

![N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4540956.png)

![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4540969.png)

![2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4540979.png)

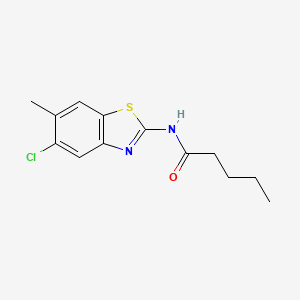

![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4540994.png)

![2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4541001.png)

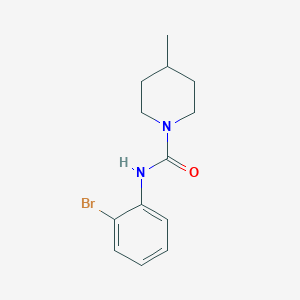

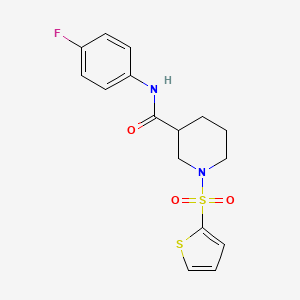

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4541029.png)